Methyl p-toluenesulfonate
Overview
Description
Methyl p-toluenesulfonate, also known as methyl p-methylbenzenesulfonate, is an organic compound with the molecular formula CH₃C₆H₄SO₃CH₃. It is a sulfonate ester that appears as a white to slightly yellow low melting solid. This compound is primarily used as a methylating agent in organic synthesis and has various applications in the chemical industry .
Scientific Research Applications
Methyl p-toluenesulfonate has several applications in scientific research:
Organic Synthesis: It is widely used as a methylating agent in organic synthesis.
Catalyst for Alkyd Resins: It acts as a catalyst in the production of alkyd resins.
Dye Preparation: It is employed in the preparation of dyes.
Electrolyte Additive in Li-ion Batteries: It is used as an electrolyte additive to form a stable solid electrolyte interphase (SEI) layer in lithium-ion batteries, enhancing battery performance.
Safety and Hazards
Methyl p-toluenesulfonate is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Mechanism of Action
Target of Action
Methyl p-toluenesulfonate (MPTS) is a sulfonate ester
Mode of Action
MPTS is known to participate in selective 1-substitution reactions of tetrazole . This suggests that MPTS may interact with its targets by substituting a hydrogen atom with a methyl group, thereby altering the target’s structure and function. Furthermore, toluenesulfonate esters, like MPTS, are known to undergo nucleophilic attack or elimination .
Pharmacokinetics
Its physical properties, such as its solid form, boiling point of 144-145 °c/5 mmhg, and density of 1234 g/mL at 25 °C, may influence its bioavailability .
Result of Action
MPTS is used as a methylating agent in organic synthesis . It acts as a catalyst for alkyd resins . Its action results in the formation of a stable solid electrolyte interface (SEI) layer in Li-ion batteries . This protective sulfur-containing film promotes faster lithium intercalation/deintercalation kinetics by reducing the charge transfer resistance .
Action Environment
The action of MPTS can be influenced by environmental factors. For instance, it’s recommended to store MPTS at 2-8°C to maintain its stability . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling MPTS, as it may pose health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl p-toluenesulfonate is synthesized by the reaction of p-toluenesulfonyl chloride with methanol. The process involves mixing p-toluenesulfonyl chloride and methanol, followed by the slow addition of a 25% sodium hydroxide solution. The temperature is controlled below 25°C. Once the pH reaches 9, the addition of the base is stopped, and the mixture is stirred for 2 hours and left overnight. The lower layer of the reactant is separated, and the upper layer is extracted with benzene. The extract is combined with the lower layer, washed with water and 5% potassium carbonate solution, dried, and distilled under reduced pressure to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Methyl p-toluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It participates in selective 1-substitution reactions, such as with tetrazole.
Nucleophilic Substitution Reactions: It reacts with nucleophiles like N,N-dimethylaniline, leading to the formation of substituted products.
Common Reagents and Conditions:
N,N-Dimethylaniline: Used in nucleophilic substitution reactions with this compound.
Tetrazole: Used in selective 1-substitution reactions.
Major Products Formed:
Substituted Tetrazole Derivatives: Formed from the reaction with tetrazole.
Substituted Aniline Derivatives: Formed from the reaction with N,N-dimethylaniline.
Comparison with Similar Compounds
Methyl p-toluenesulfonate can be compared with other similar compounds such as:
- Ethyl p-toluenesulfonate
- Isopropyl p-toluenesulfonate
- Methyl benzenesulfonate
- Methyl 4-nitrobenzenesulfonate
- Methyl trifluoromethanesulfonate
Uniqueness: this compound is unique due to its specific reactivity and selectivity in nucleophilic substitution reactions. Its ability to act as a methylating agent and its application in forming stable SEI layers in lithium-ion batteries distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUOGPMUUJORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052550 | |
Record name | Methyl toluene-4-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White vesicant solid; Solidifies at 24 deg C; [Hawley] White or light brown solid; mp = 28-29 deg C; [HSDB] Off-white low melting solid or clear liquid; mp = 27-28 deg C; [MSDSonline] | |
Record name | Benzenesulfonic acid, 4-methyl-, methyl ester | |
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Record name | Methyl p-methylbenzenesulfonate | |
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Boiling Point |
292 °C @ 760 MM HG | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
306 °F (152 °C) (open cup) | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |
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Solubility |
INSOL IN WATER; SLIGHTLY SOL IN PETROLEUM ETHER; SOL IN ETHER; VERY SOL IN ALCOHOL, BENZENE, CHLOROFORM | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.230 @ 25 DEG/25 °C | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
6.45 (AIR= 1) | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MONOCLINIC LEAFLETS OR PRISMS FROM ETHER-PETROLEUM ETHER, LIGHT BROWN CRYSTALS, WHITE DAMP CRYSTALS | |
CAS No. |
80-48-8 | |
Record name | Methyl p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-48-8 | |
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Record name | Methyl p-methylbenzenesulfonate | |
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Record name | Methyl p-toluenesulfonate | |
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Record name | Benzenesulfonic acid, 4-methyl-, methyl ester | |
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Record name | Methyl toluene-4-sulfonate | |
Source | EPA DSSTox | |
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Record name | Methyl toluene-4-sulphonate | |
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Record name | METHYL P-TOLUENESULFONATE | |
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Record name | METHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |
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Melting Point |
28-29 °C | |
Record name | METHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2025 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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